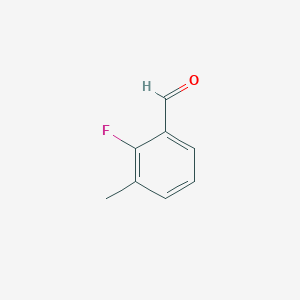

2-Fluoro-3-methylbenzaldehyde

Description

2-Fluoro-3-methylbenzaldehyde (CAS: 886762-64-7) is a fluorinated aromatic aldehyde with the molecular formula C₈H₇FO and a molecular weight of 138.14 g/mol . It is a liquid at room temperature, with a boiling point of 197°C, a flash point of 79°C, and a density of 1.136 g/cm³ . This compound is primarily utilized as a pharmaceutical intermediate in drug discovery and organic synthesis due to its reactive aldehyde group and fluorinated aromatic backbone, which enhance metabolic stability in bioactive molecules .

Properties

IUPAC Name |

2-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERGYJCALDGESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382457 | |

| Record name | 2-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-64-7 | |

| Record name | 2-Fluoro-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the acid-catalyzed polycondensation of 2-fluorobenzoic acid and formaldehyde. In this process, 2-fluorobenzoic acid reacts with formaldehyde under acidic conditions to generate an aldehyde acid ester intermediate .

Industrial Production Methods: Industrial production of this compound typically involves halogen-exchange reactions. For instance, 4-fluorobenzaldehyde can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde . This method can be adapted for the production of this compound by using appropriate starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes, depending on the type of reaction and reagents used.

Scientific Research Applications

2-Fluoro-3-methylbenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s reactivity and ability to form stable intermediates. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. The compound’s effects are mediated through its interaction with active sites of enzymes, leading to inhibition or modification of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Key Observations:

- Substituent Effects: this compound contains a methyl group at position 3, contributing to lipophilicity and moderate steric bulk, which may enhance membrane permeability in drug candidates . This enhances solubility in polar solvents but may reduce bioavailability . 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde introduces a benzyloxy group at position 6, acting as a protective group in multi-step syntheses. However, its discontinued status limits current applications . 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde features a hydroxy group at position 6, which introduces acidity (pKa ~10 for phenolic -OH) and reactivity toward electrophiles or metal catalysts .

Boiling Points :

The boiling point of this compound (197°C ) reflects its moderate polarity. Methoxy and hydroxy substituents typically increase boiling points due to stronger intermolecular forces (e.g., hydrogen bonding), but data for analogs are unavailable.

Chemical Reactivity

Electrophilic Substitution :

- The fluoro group at position 2 is electron-withdrawing, directing incoming electrophiles to the meta position (relative to fluorine).

- Methyl and methoxy groups at position 3 are ortho/para-directing. Methoxy’s resonance donation activates the ring, whereas methyl’s inductive donation has a weaker activating effect .

Aldehyde Reactivity :

The aldehyde group in all compounds participates in condensation reactions (e.g., formation of Schiff bases) and nucleophilic additions . Steric and electronic differences influence reaction rates; for example, methoxy groups may slow reactions due to increased steric hindrance compared to methyl .

Biological Activity

2-Fluoro-3-methylbenzaldehyde (C8H7FO) is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential applications, supported by empirical data and case studies.

Chemical Structure and Properties

This compound features a benzene ring with a fluorine atom at the 2-position and a methyl group at the 3-position. This substitution pattern influences its reactivity and interactions with biological targets, enhancing its lipophilicity and stability.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The presence of the fluorine atom can enhance binding affinity, while the aldehyde functional group may facilitate nucleophilic attacks in biochemical reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various microorganisms are as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 32 |

| Enterococcus faecalis (ATCC 29212) | 64 |

| Candida albicans (ATCC 60193) | 128 |

| Pseudomonas aeruginosa (ATCC 27853) | 256 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH assay, demonstrating significant free radical scavenging activity:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

This antioxidant activity suggests its utility in preventing oxidative stress-related diseases .

DNA Interaction Studies

Studies have shown that this compound can cleave DNA through hydrolytic and oxidative mechanisms. UV-Vis spectroscopy indicated binding to calf thymus DNA (CT-DNA), suggesting potential implications in cancer therapy:

| Concentration (µM) | Absorbance Change |

|---|---|

| 10 | Increase at 253 nm |

| 50 | Significant increase |

These findings indicate that the compound may be capable of targeting DNA for therapeutic purposes .

Case Studies

Antimicrobial Efficacy : A comparative study highlighted that this compound outperformed standard antibiotics like ampicillin against S. aureus, indicating its potential as a superior antimicrobial agent.

Antioxidant Properties : In a study comparing various phenolic compounds, this compound exhibited superior antioxidant activity compared to butylated hydroxytoluene (BHT), a common standard in antioxidant studies .

Toxicological Considerations

While the biological activities of this compound are promising, it is also crucial to consider its safety profile. The compound is known to cause skin irritation and serious eye irritation, necessitating careful handling and further toxicological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.